molecular formula C17H16O2 B14129747 (1R)-1-methyl-2,2-diphenylcyclopropane-1-carboxylic acid CAS No. 4542-84-1

(1R)-1-methyl-2,2-diphenylcyclopropane-1-carboxylic acid

Cat. No.: B14129747
CAS No.: 4542-84-1
M. Wt: 252.31 g/mol
InChI Key: ALTJKGMGSJVUBN-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-methyl-2,2-diphenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is notable for its unique structural features, which include a cyclopropane ring substituted with a methyl group and two phenyl groups, as well as a carboxylic acid functional group. The stereochemistry of the compound is specified by the (1R) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-methyl-2,2-diphenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions, depending on the reactivity of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-methyl-2,2-diphenylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction can produce alcohols or aldehydes. Substitution reactions on the phenyl groups can introduce various functional groups, such as nitro or halogen groups.

Scientific Research Applications

(1R)-1-methyl-2,2-diphenylcyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-1-methyl-2,2-diphenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, further stabilizing the binding. The overall effect of the compound depends on its ability to modulate the activity of its molecular targets, which can include enzymes, receptors, or other proteins involved in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-methyl-2,2-diphenylcyclopropane-1-carboxylic acid: The enantiomer of the compound with the (1S) configuration.

    1,1-diphenylcyclopropane-1-carboxylic acid: A similar compound lacking the methyl group.

    2,2-diphenylcyclopropane-1-carboxylic acid: A compound with a different substitution pattern on the cyclopropane ring.

Uniqueness

The uniqueness of (1R)-1-methyl-2,2-diphenylcyclopropane-1-carboxylic acid lies in its specific stereochemistry and substitution pattern The (1R) configuration imparts distinct chiral properties, making it valuable in asymmetric synthesis and chiral resolution studies

Properties

CAS No.

4542-84-1

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

(1R)-1-methyl-2,2-diphenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C17H16O2/c1-16(15(18)19)12-17(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,18,19)/t16-/m0/s1

InChI Key

ALTJKGMGSJVUBN-INIZCTEOSA-N

Isomeric SMILES

C[C@]1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.